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Introduction
Anizatrectinib, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor

targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic

Lymphoma Kinase (ALK).[1][2] Its clinical efficacy, particularly in tumors harboring NTRK,

ROS1, or ALK gene fusions, is well-documented.[3] A critical aspect of anizatrectinib's

therapeutic profile is its ability to penetrate the central nervous system (CNS), making it an

effective treatment for primary and metastatic brain tumors.[4][5] This guide provides an in-

depth technical overview of the cellular uptake and distribution of anizatrectinib, summarizing

key quantitative data, detailing experimental protocols, and visualizing relevant biological

pathways.

Cellular Uptake and Efflux
The precise mechanisms governing the entry of anizatrectinib into cells have not been fully

elucidated; however, its intestinal absorption is believed to be driven by passive permeation.[6]

A significant factor influencing its intracellular concentration and tissue distribution, particularly
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in the brain, is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-

gp), an efflux pump that actively transports a wide range of substrates out of cells.[4][7]

Initial studies using classical bidirectional efflux ratio assays suggested that anizatrectinib was

a strong P-gp substrate, which would predict poor brain penetration.[4] However, these early

findings were inconsistent with in vivo observations of good brain distribution.[4] This

discrepancy led to the development of a novel "apical efflux ratio" (AP-ER) model, which more

closely mimics the in vivo conditions where P-gp is located on the apical side of cells.[4] Using

this model, anizatrectinib was demonstrated to be a weak P-gp substrate, in contrast to other

tyrosine kinase inhibitors like crizotinib and larotrectinib.[4][8]

Tissue Distribution and CNS Penetration
Anizatrectinib exhibits a large volume of distribution and is highly bound to plasma proteins

(over 99%).[2] Despite this high protein binding, it effectively penetrates the blood-brain barrier.

[2][4] Preclinical studies in various animal models have demonstrated favorable brain-to-

plasma concentration ratios.[4] In humans, after a single radio-labeled dose, the majority of

radioactivity was recovered in the feces (83%), with minimal renal excretion (3%).[2]

Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics, tissue

distribution, and P-gp interaction of anizatrectinib.
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Parameter Value Species Reference

Pharmacokinetics

Time to maximum

plasma concentration

(Tmax)

4-5 hours Human [2]

Elimination half-life ~20 hours Human [1]

Apparent volume of

distribution
551 L Human [2]

Plasma protein

binding
>99% Human [2]

Tissue Distribution

Brain-to-plasma

concentration ratio
0.4 Mouse [4]

0.6 - 1.0 Rat [4]

1.4 - 2.2 Dog [4]

CSF-to-unbound

plasma concentration

ratio (CSF/Cu,p)

>0.2 Rat [4]

P-glycoprotein

Interaction

Apical Efflux Ratio

(AP-ER)
1.1 - 1.15

In vitro (P-gp

overexpressing cells)
[4]

IC50 for P-gp

inhibition
1.33 µM In vitro [9]

Signaling Pathways Targeted by Anizatrectinib
Anizatrectinib exerts its therapeutic effect by inhibiting the kinase activity of TRK, ROS1, and

ALK fusion proteins. This inhibition blocks downstream signaling pathways that are crucial for

cancer cell proliferation and survival.[10]
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TRK Signaling Pathway
Neurotrophins bind to TRK receptors, leading to their dimerization and autophosphorylation.

This activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLC-γ

pathways, which promote cell survival and proliferation. Anizatrectinib competitively inhibits

the ATP-binding site of TRK fusion proteins, blocking these downstream signals.[10]
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Anizatrectinib inhibits the TRK signaling pathway.

ROS1 Signaling Pathway
ROS1 fusion proteins are constitutively active, leading to the activation of downstream

signaling pathways such as STAT3, PI3K, and RAS/RAF/MAPK.[11] Anizatrectinib inhibits the

kinase activity of ROS1 fusion proteins, thereby suppressing these oncogenic signals.[10]
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Start

Seed P-gp-overexpressing cells
(e.g., LLC-PK1) on Transwell inserts

Culture until a confluent monolayer is formed

Prepare test compound solutions
with and without a P-gp inhibitor

Add compound to the apical (A) side

Incubate for a defined period

Sample the basolateral (B) side

Quantify compound concentration
(e.g., by LC-MS/MS)

Calculate apparent permeability (Papp)
for both conditions

Calculate Apical Efflux Ratio (AP-ER):
Papp (with inhibitor) / Papp (without inhibitor)

End

 

Start

Sample Preparation:
- Add internal standard

- Protein precipitation (e.g., with acetonitrile)
- Centrifugation

Liquid Chromatography (LC) Separation:
- Inject supernatant onto a C18 column
- Gradient elution with a mobile phase

(e.g., acetonitrile and formic acid in water)

Mass Spectrometry (MS/MS) Detection:
- Electrospray ionization (positive mode)

- Multiple Reaction Monitoring (MRM)
 of specific parent-daughter ion transitions

Data Analysis:
- Integrate peak areas

- Generate calibration curve
- Quantify anizatrectinib concentration

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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